N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound notable for its unique structural characteristics and potential therapeutic applications. This compound belongs to the class of oxazepines and sulfonamides, which are known for their biological activities and medicinal properties. The molecular formula of this compound is , with a molecular weight of approximately 398.46 g/mol.
The compound can be synthesized through various organic reactions involving readily available starting materials. Its synthesis often requires multiple steps to ensure high yield and purity, making it a subject of interest in medicinal chemistry.
This compound is classified under two main categories:
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves several key steps:
These steps may require optimization to achieve desired yields and purity levels.
The synthesis process may also include purification techniques such as recrystallization or chromatography to isolate the desired compound from by-products and unreacted materials.
The molecular structure of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide features:
The compound's structural formula can be represented in various formats such as SMILES or InChI for computational studies. For example:
CC(C)(C)C(=O)N1CC2=C(C=C1)C(=O)N(C2=O)S(=O)(=O)C(C)CInChI=1S/C20H22N2O4S/c1-11(2)15(23)21-18(20(24)25)16(12(3)14(11)22)19(21)17(18)13(4)10/h12H,10H2The chemical reactivity of this compound can be explored through various organic reactions:
These reactions are significant for synthesizing derivatives that may enhance biological activity or modify pharmacokinetic properties.
The mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves interactions with specific biological targets:
Understanding these mechanisms is crucial for further development and optimization in drug design .
Relevant data from studies indicate that the compound exhibits significant biological activity against various therapeutic targets .
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide has potential applications in several scientific fields:
Research continues to explore its potential therapeutic benefits and optimize its chemical properties for better efficacy .
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7